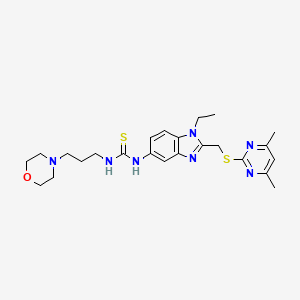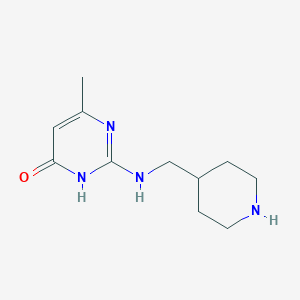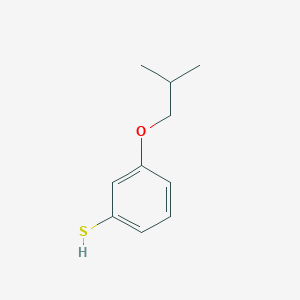
C24H33N7OS2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H33N7OS2 is a complex organic molecule that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C24H33N7OS2 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key feature of the compound.
Functional Group Transformations: These reactions involve the modification of specific functional groups within the molecule to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of chemical reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
C24H33N7OS2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with unique chemical properties.
Applications De Recherche Scientifique
C24H33N7OS2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C24H33N7OS2 involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved may include signal transduction, metabolic, or regulatory pathways.
Comparaison Avec Des Composés Similaires
C24H33N7OS2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. The comparison can focus on aspects such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Differences in the types of reactions the compounds undergo and the conditions required.
List of Similar Compounds
C24H33N7OS: A compound with a similar structure but different functional groups.
C24H33N7O2S2: A compound with additional oxygen atoms, resulting in different chemical properties.
C24H33N7S2: A compound with a similar structure but lacking certain functional groups.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C24H33N7OS2 |
|---|---|
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C24H33N7OS2/c1-4-31-21-7-6-19(28-23(33)25-8-5-9-30-10-12-32-13-11-30)15-20(21)29-22(31)16-34-24-26-17(2)14-18(3)27-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3,(H2,25,28,33) |
Clé InChI |
WXTMPIQCSOKVBA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=S)NCCCN3CCOCC3)N=C1CSC4=NC(=CC(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637812.png)
![2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)



![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)

![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)
![2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)
